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molecular formula C10H7NO3 B1589934 6-Hydroxyquinoline-2-carboxylic acid CAS No. 75434-18-3

6-Hydroxyquinoline-2-carboxylic acid

Cat. No. B1589934
M. Wt: 189.17 g/mol
InChI Key: KVQARDYXZJGMFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07534891B2

Procedure details

6-Methoxy-quinoline-2-carboxylic acid (4 g, 0.019 mol) was suspended in hydrobromic acid 48% in water (80 ml) and the mixture was heated at 125° C. overnight. After cooling to 0° C. ammonium hydroxide was added until the pH was 6-7 followed by addition of HCl until the pH was 3-4 and the compound precipitated. The solid was filtrated, washed with water and dried under vacuum to yield 3.5 g (0.0185 mol, 97% of theory) of the title compound as a yellow solid MS (m/e)=190.1 (M+H)+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2.[OH-].[NH4+].Cl>Br.O>[OH:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[N:9]=[C:8]([C:13]([OH:15])=[O:14])[CH:7]=[CH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
COC=1C=C2C=CC(=NC2=CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Br
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added until the pH was 6-7
CUSTOM
Type
CUSTOM
Details
the compound precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtrated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C=CC(=NC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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